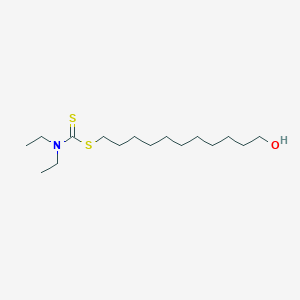
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Substitution Reactions:
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms from sulfoxides or sulfones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- can be compared with similar compounds such as:
2-Isopropyl-6-methylpyrimidin-4-amine: This compound has a similar pyrimidine ring structure but lacks the benzyl and isopropylthio groups.
4-Amino-2-isopropyl-6-methylpyrimidine: Similar to the previous compound but with different substituents on the pyrimidine ring.
The uniqueness of 4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
4-Pyrimidinamine, 6-methyl-2-((1-methylethyl)thio)-N-(phenylmethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and other applications.
Properties
CAS No. |
154496-66-9 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-benzyl-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3S/c1-11(2)19-15-17-12(3)9-14(18-15)16-10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,17,18) |
InChI Key |
GGWSRDHQTHLTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
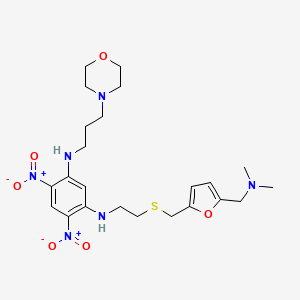
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

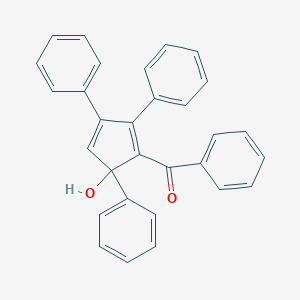

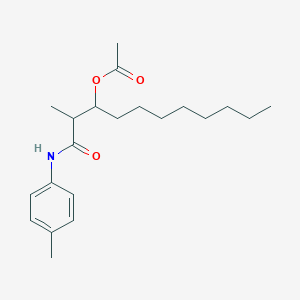
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
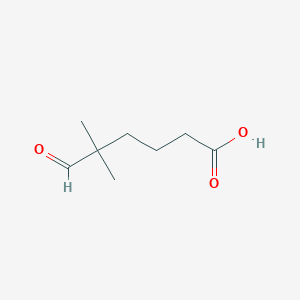
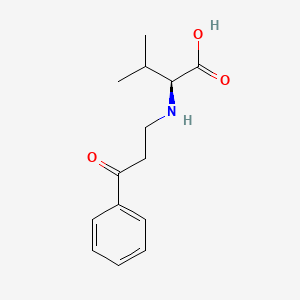
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

